molecular formula C5H10ClNO3 B7955511 2-(Azetidin-3-yloxy)acetic acid hydrochloride

2-(Azetidin-3-yloxy)acetic acid hydrochloride

Cat. No.: B7955511
M. Wt: 167.59 g/mol
InChI Key: VBLIHTRKQRMHFW-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)acetic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)acetic acid hydrochloride typically involves the reaction of azetidine with glyoxylic acid or its derivatives under acidic conditions. One common method involves the use of azetidine-3-ol, which reacts with chloroacetic acid in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by crystallization or extraction techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Azetidin-3-yloxy)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it may modulate receptor activity by mimicking or blocking natural ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yloxy)acetic acid hydrochloride is unique due to its specific combination of the azetidine ring and acetic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(azetidin-3-yloxy)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-5(8)3-9-4-1-6-2-4;/h4,6H,1-3H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLIHTRKQRMHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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